N-(2,6-Dichlorophenyl)anthranilic acid
CAS No.: 13625-57-5
Cat. No.: VC20813772
Molecular Formula: C13H9Cl2NO2
Molecular Weight: 282.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13625-57-5 |
|---|---|
| Molecular Formula | C13H9Cl2NO2 |
| Molecular Weight | 282.12 g/mol |
| IUPAC Name | 2-(2,6-dichloroanilino)benzoic acid |
| Standard InChI | InChI=1S/C13H9Cl2NO2/c14-9-5-3-6-10(15)12(9)16-11-7-2-1-4-8(11)13(17)18/h1-7,16H,(H,17,18) |
| Standard InChI Key | FAFKIFYBYASEDL-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC=C2Cl)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC=C2Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
N-(2,6-Dichlorophenyl)anthranilic acid, also known as 2-((2,6-Dichlorophenyl)amino)benzoic acid or 2-(2,6-dichloroanilino)benzoic acid, is an aromatic compound with the molecular formula C13H9Cl2NO2 . The compound has a molecular weight of 282.12 g/mol and is characterized by a 2-aminobenzoic acid moiety connected to a 2,6-dichlorophenyl group through an amino linkage . This distinctive structure, featuring two chlorine atoms at the ortho positions (2,6) of the phenyl ring, contributes significantly to its chemical reactivity and biological properties.
The chemical is assigned the CAS registry number 13625-57-5 and is identified in PubChem with the CID 151812 . The compound's IUPAC name is N-(2,6-dichlorophenyl)-2-aminobenzoic acid, though it is often referred to by its simpler nomenclature . Its standard InChI is InChI=1S/C13H9Cl2NO2/c14-9-5-3-6-10(15)12(9)16-11-7-2-1-4-8(11)13(17)18/h1-7,16H,(H,17,18).
Table 1: Chemical Identity of N-(2,6-Dichlorophenyl)anthranilic acid
| Property | Information |
|---|---|
| Chemical Name | N-(2,6-Dichlorophenyl)anthranilic acid |
| Molecular Formula | C13H9Cl2NO2 |
| Molecular Weight | 282.12 g/mol |
| CAS Number | 13625-57-5 |
| PubChem CID | 151812 |
| IUPAC Name | 2-(2,6-dichloroanilino)benzoic acid |
| Standard InChIKey | FAFKIFYBYASEDL-UHFFFAOYSA-N |
Synthesis Methods
Copper-Catalyzed Amination
A chemo- and regioselective copper-catalyzed cross-coupling reaction provides an effective method for synthesizing N-(2,6-Dichlorophenyl)anthranilic acid and related N-aryl anthranilic acids. This approach involves the amination of 2-chlorobenzoic acids with aniline derivatives . Research has demonstrated that a combination of Cu and Cu2O catalysts significantly improves yields compared to the use of either catalyst alone. For example, N-(2-methylphenyl)anthranilic acid was obtained in yields of 71% and 76% after 5 and 24 hours, respectively, when using both Cu and Cu2O as catalysts .
The reaction conditions significantly influence the yield, with optimal results observed using potassium or sodium carbonate as bases in either 2-ethoxyethanol or diethylene glycol as solvents. Specifically, yields of 90% and 82% were achieved using K2CO3 or Na2CO3 in diethylene glycol, respectively . The amination process also proceeds with excellent yields using one equivalent of sodium or potassium carbonate in 2-ethoxyethanol.
Alternative Synthetic Approaches
Conventional processes for synthesizing related compounds involve complex steps. For instance, o-(2,6-dichloroanilino)phenylacetic acid can be produced from N-(2,6-dichlorophenyl)anthranilic acid through several reaction steps. One approach involves the thermal decomposition of N-(2,6-dichlorophenyl)anthranilic acid to produce 2,6-dichlorodiphenylamine, which is then reacted with chloroacetyl chloride to form N-(2,6-dichlorophenyl)indolinone .
Additionally, o-(2,6-dichloroanilino)benzyl cyanide can be synthesized by reducing N-(2,6-dichlorophenyl)anthranilic acid with lithium aluminum halide and subsequently converting the resulting product . These synthetic pathways highlight the compound's versatility as a starting material in organic synthesis.
Biological Activities and Applications
Pharmaceutical Applications
N-(2,6-Dichlorophenyl)anthranilic acid demonstrates significant biological activities that make it valuable in pharmaceutical research. The compound is notably recognized as a metabolite of diclofenac (Diclofenac Carboxylic Acid), a well-known non-steroidal anti-inflammatory drug (NSAID) . This relationship to diclofenac suggests potential anti-inflammatory and analgesic properties.
Research indicates that N-(2,6-Dichlorophenyl)anthranilic acid derivatives have demonstrated significant anti-inflammatory effects in various animal models. The compound's interactions with biological targets suggest potential applications in treating pain and inflammation-related conditions, making it a compound of interest in pharmaceutical development.
Antibacterial Activity
Studies have investigated the antibacterial properties of N-(2,6-Dichlorophenyl)anthranilic acid and its derivatives. Research by Annadurai and colleagues examined the antibacterial activity of this compound, classified as a non-steroidal anti-inflammatory drug . The antibacterial properties would provide added advantages, as infections are often associated with inflammatory processes, particularly following surgical procedures .
Recent research has focused on the antibacterial activity of cyclized quinazolinone derivatives of 2-[(2,6-dichlorophenylamino)phenyl]acetic acid with anthranilic acid and arylamines . The biological importance of 2-[(2,6-dichlorophenylamino)-phenyl]-acetic acid and its limited exploration as an antibacterial agent has prompted further studies into the antibacterial activity of various derivatives.
Role as a Synthetic Intermediate
Precursor for Complex Molecules
N-(2,6-Dichlorophenyl)anthranilic acid serves as an important starting material for synthesizing more complex molecules with diverse applications. For instance, it acts as a precursor in the preparation of [N-benzyl-o-(2,6-dichloroanilino)phenyl]acetic acid derivatives, which possess various biological activities .
The compound can also be converted to anthranilamides through reaction with appropriate amines. Anthranilamides serve as intermediates in the synthesis of biologically important compounds such as quinazolones, quinazolinones, and benzoxazinones . These heterocyclic compounds have significant applications in medicinal chemistry due to their diverse pharmacological activities.
Conversion to Functional Derivatives
Research has developed convenient routes for efficiently converting unprotected anthranilic acids, including N-(2,6-Dichlorophenyl)anthranilic acid, into corresponding N-(2-aminoarylacyl)benzotrazoles . These intermediates can be successfully used to synthesize primary, secondary, and tertiary anthranilamides in high yields (71-96%) . This transformation expands the utility of N-(2,6-Dichlorophenyl)anthranilic acid in creating diverse chemical libraries for drug discovery.
Comparative Analysis with Related Compounds
N-(2,6-Dichlorophenyl)anthranilic acid belongs to a family of compounds that includes other anthranilic acid derivatives and related structures with varying substituents. The presence of the dichlorophenyl group is significant for its distinct biological activity compared to similar compounds.
Table 2: Comparative Analysis of N-(2,6-Dichlorophenyl)anthranilic acid with Related Compounds
| Compound | Key Structural Feature | Notable Characteristics |
|---|---|---|
| N-(2,6-Dichlorophenyl)anthranilic acid | 2,6-dichlorophenyl group | Precursor to diclofenac, anti-inflammatory properties |
| Anthranilic acid | Unsubstituted amino group | Lower lipophilicity, different biological activity profile |
| Diclofenac | Additional acetic acid moiety | Enhanced anti-inflammatory activity, widely used NSAID |
| N-Phenylanthranilic acid | Unsubstituted phenyl group | Different electronic properties, altered biological activity |
The dichlorophenyl substituent significantly influences the compound's physicochemical properties, including lipophilicity, electronic distribution, and steric effects. These factors collectively contribute to its distinctive biological activities and chemical reactivity patterns compared to structurally related compounds.
Recent Research and Future Perspectives
Current research on N-(2,6-Dichlorophenyl)anthranilic acid focuses on developing improved synthetic methodologies and exploring novel applications. The copper-catalyzed amination approach for synthesizing N-aryl anthranilic acids represents a significant advancement in accessing these compounds more efficiently .
Future research directions may include further exploration of the compound's antibacterial properties, particularly in combination with its anti-inflammatory effects. The dual action of addressing both inflammation and infection could provide valuable therapeutic options, especially for post-surgical applications . Additionally, continued investigation of novel derivatives and structural modifications may lead to compounds with enhanced biological activities or improved pharmacokinetic profiles.
The compound's role as a synthetic intermediate in developing biologically active molecules suggests ongoing importance in medicinal chemistry and drug discovery efforts. As research techniques advance, a deeper understanding of structure-activity relationships and molecular interactions will likely emerge, further expanding the potential applications of N-(2,6-Dichlorophenyl)anthranilic acid and its derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume